molecular formula C8H8N4O B1332326 2-Benzotriazol-1-YL-acetamide CAS No. 69218-56-0

2-Benzotriazol-1-YL-acetamide

Cat. No. B1332326
CAS RN: 69218-56-0
M. Wt: 176.18 g/mol
InChI Key: VTGWGWRETFLFQN-UHFFFAOYSA-N
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Description

2-Benzotriazol-1-yl-acetamide is a chemical compound that is part of a broader class of benzotriazole derivatives. These compounds are characterized by the presence of a benzotriazole moiety, which is a heterocyclic compound consisting of a benzene ring fused to a triazole ring. The acetamide group attached to the benzotriazole ring suggests that the compound has potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of benzotriazole derivatives often involves the reaction of benzotriazole with various acylating agents. For instance, benzotriazol-1-yl-sulfonyl azide has been used as a diazotransfer reagent to provide N-(α-azidoacyl)benzotriazoles, which are convenient for various acylations . Similarly, ethyl 2-(benzotriazol-1-yl)acetate can be synthesized by reacting 1H-benzotriazole with ethyl 2-chloroacetate . These methods demonstrate the versatility of benzotriazole derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of benzotriazole derivatives can be quite complex, with the potential for electronic delocalization as suggested by the short C—N bond length in 2-(1H-benzotriazol-1-yl)acetohydrazide . The crystal structure of these compounds often features intermolecular hydrogen bonding, which can lead to the formation of infinite chains or three-dimensional networks .

Chemical Reactions Analysis

Benzotriazole derivatives are reactive and can participate in various chemical reactions. They have been used to synthesize a wide range of compounds, including amides, azides, and diazo compounds . The reactivity of the benzotriazole moiety allows for the creation of novel compounds with potential biological activity, such as antibacterial agents and anti-HIV compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzotriazole derivatives can be influenced by their molecular structure. For example, the photophysical properties of amide hydrogen-bonded N-(benzo[d]thiazol-2-yl) acetamide crystals are determined by the nature of the substituent in the benzothiazole moiety . The acidity constants (pKa values) of these compounds can vary significantly, indicating differences in their protonation behavior, which is important for their biological activity .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Benzotriazole derivatives have been extensively explored for the synthesis of natural and synthetic-based molecules of varied biological and pharmaceutical importance .
    • They have exhibited outstanding properties in medicinal chemistry including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .
    • The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes benzotriazole derivatives susceptible to bind with enzymes and receptors in biological systems .
  • Material Sciences

    • Benzotriazole derivatives have found profound applications as corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells .
    • The large conjugated system and the ability to form diverse non-covalent interactions make benzotriazole derivatives useful in material sciences .
  • Synthetic Chemistry

    • Benzotriazole is a privileged scaffold in the field of synthetic and medicinal chemistry .
    • Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity .
    • The 2nd position of benzotriazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .
  • Analgesic Potential

    • Some newly synthesized derivatives, such as N-(Alkyl or Aryl)-2-(1H-benzotriazol-1-yl)-acetamides, have been studied for their analgesic potential . These compounds may help in reducing pain without having the side effect of ulcerogenicity .
  • Fabrication of Biologically Active Drugs

    • The fabrication of 2-arylbenzothiazoles through different synthetic pathways has been studied . This research could be helpful for researchers and scientists who are working in this field to make more potent biologically active benzotriazole-based drugs .
  • Construction of Pharmacologically Important Heterocyclic Skeletons

    • Benzotriazole methodology has been used for the construction of pharmacologically important heterocyclic skeletons . This methodology has attracted growing attention from synthetic organic chemists due to several advantages over other methodologies .
  • Knoevenagel Condensations

    • 2-(1H-Benzotriazol-1-yl)acetonitrile, a derivative similar to “2-Benzotriazol-1-YL-acetamide”, is an active methylene reagent suitable for Knoevenagel condensations on electrophilic substrates . It is also a versatile building block for the preparation of various nitrogen-containing heterocyclic systems .
  • Fabrication of Electrophosphorescent Emitters in OLEDs

    • Benzotriazole derivatives have been used as electrophosphorescent emitters in Organic Light Emitting Diodes (OLEDs) . This is due to their large conjugated system and the ability to form diverse non-covalent interactions .
  • Synthesis of Diverse Pharmacologically Important Heterocyclic Skeletons

    • Benzotriazole methodology has been recognized as a versatile, useful, and successful synthesis protocol . It has grown from an obscure level to very high popularity, as benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence . This methodology has attracted growing attention from synthetic organic chemists due to several advantages over other methodologies .

Safety And Hazards

Specific hazards arising from 2-Benzotriazol-1-YL-acetamide are not available in the current literature . For safety, it’s always recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Future Directions

Benzotriazole derivatives, including 2-Benzotriazol-1-YL-acetamide, have been recognized for their potential in the development of new pharmaceutical lead structures . They are being explored in organic synthesis as a synthetic auxiliary and catalyst in several reactions . Future research may focus on optimizing these properties for specific applications.

properties

IUPAC Name

2-(benzotriazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-8(13)5-12-7-4-2-1-3-6(7)10-11-12/h1-4H,5H2,(H2,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGWGWRETFLFQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368005
Record name 2-BENZOTRIAZOL-1-YL-ACETAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzotriazol-1-YL-acetamide

CAS RN

69218-56-0
Record name 2-BENZOTRIAZOL-1-YL-ACETAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
AR Katritzky, SA Belyakov… - The Journal of …, 1997 - ACS Publications
Base-promoted reactions of benzotriazolyl-containing acetic acid derivatives, 2-(benzotriazol-1-yl)acetonitrile (7a), 2-(benzotriazol-1-yl)acetamide (7b), and (±)-2-(benzotriazol-1-yl)…
Number of citations: 78 pubs.acs.org
AR Katritzky, C Chassaing, SJ Barrow… - Journal of …, 2002 - ACS Publications
Conclusions. In conclusion, the condensation of resin-bound chalcones 5a− c with 2-(benzotriazol-1-yl) acetamide 7a has been described. This protocol allows for the first time the solid-…
Number of citations: 23 pubs.acs.org
AR Katritzky, SA Belyakov… - The Journal of Organic …, 1997 - ACS Publications
Although much less familiar than their alkyl-substituted analogues, aryl-substituted phenols have recently shown interesting potential for the preparation of “molecular harpoons”. 1 …
Number of citations: 28 pubs.acs.org
H Zeng, X Zhao, Y Wang, X Dong, A Liu… - ChemistrySelect, 2023 - Wiley Online Library
Supports of the National Natural Science Foundation of China (21908017 and 21902021), the Undergraduate Innovation and Entrepreneurship Training Program Dalian University of …
S Wang, G Yu, J Lu, K Xiao, Y Hu, H Hu - Synthesis, 2003 - thieme-connect.com
A novel procedure was developed for the preparation of 3-unsubstituted 2-pyridones by a tandem reaction between chalcones and 2-acetamidoacetamide. The regioselectivity was …
Number of citations: 30 www.thieme-connect.com
KC Ruparelia, S Lodhi, DN Ankrett, NE Wilsher… - Bioorganic & Medicinal …, 2019 - Elsevier
As part of a programme to develop anticancer prodrugs which are activated by cytochrome P450 (CYP)1B1, a library of 4,6-diaryl-2-pyridones was synthesised in yields of 6–60% from …
Number of citations: 3 www.sciencedirect.com
O Afzal, MS Akhtar, S Kumar, MR Ali, M Jaggi… - European Journal of …, 2016 - Elsevier
A total of thirty five new N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide derivatives were synthesized and structures of all the compounds were confirmed on the basis of elemental …
Number of citations: 22 www.sciencedirect.com
KM Al-Zaydi, A Al-Shamary - ORIENTAL JOURNAL OF …, 2007 - researchgate.net
… N-Benzothiazol-2-yl-2-benzotriazol-1-yl-acetamide (6) …
Number of citations: 3 www.researchgate.net
S Wang, L Cao, H Shi, Y Dong, J Sun… - Chemical and …, 2005 - jstage.jst.go.jp
A novel and practical preparation of 2-pyridone-containing tricyclic alkaloid derivatives was developed. By regioselective intramolecular N-and C-acylation of 2-(4-aryl-2-pyridon-6-yl) …
Number of citations: 32 www.jstage.jst.go.jp
S Jaiswal, SR Ayyannan - ChemMedChem, 2021 - Wiley Online Library
Recently fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) inhibitors have been in the limelight due to their anticancer potential. Both FAAH and MAGL are the …

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